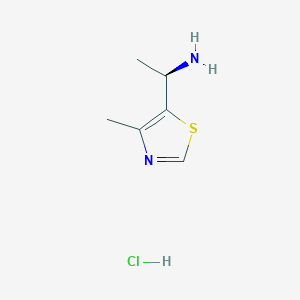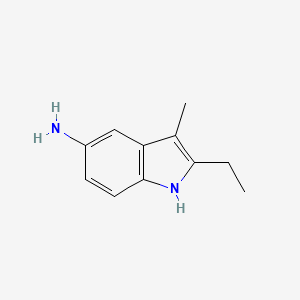![molecular formula C10H13F2N5O B11732179 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732179.png)
2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a difluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group to the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactor systems can help in achieving precise control over reaction conditions, leading to higher yields and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole
- 1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine
- 1-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
Uniqueness
2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both the difluoromethyl group and the ethan-1-ol group. This combination can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13F2N5O |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-[4-[[2-(difluoromethyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13F2N5O/c11-10(12)17-9(1-2-14-17)6-13-8-5-15-16(7-8)3-4-18/h1-2,5,7,10,13,18H,3-4,6H2 |
Clé InChI |
RHYSWOCTKSKXDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11732148.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)

![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732172.png)
amine](/img/structure/B11732177.png)
